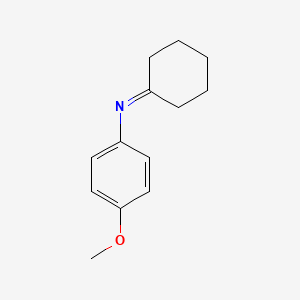

N-(4-Methoxyphenyl)cyclohexanimine

Description

Properties

CAS No. |

36132-65-7 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)cyclohexanimine |

InChI |

InChI=1S/C13H17NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h7-10H,2-6H2,1H3 |

InChI Key |

ONWDRYHADDRYDR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N=C2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds share the N-(4-methoxyphenyl) motif but differ in core scaffolds or substituents, influencing their physicochemical and pharmacological profiles. Key examples include:

Key Insight : The methoxy group enhances lipophilicity and metabolic stability compared to hydroxylated analogs. Carboxamide derivatives generally exhibit higher polarity than imine-based structures like cyclohexanimine .

Anthelmintic Activity

This suggests that cyclohexanimine derivatives may retain therapeutic effects while improving safety profiles .

Antibacterial and Anti-Biofilm Activity

The compound 2-(4-methoxyphenyl)-N-(3-{(2-(4-methoxyphenyl)ethyl)imino}-1,4-dihydro-2-quinoxalinylidene)-ethanamine inhibits Streptococcus mutans biofilm formation by 79% at 10 µg/ml, comparable to direct-acting enzyme inhibitors. This highlights the role of the 4-methoxyphenyl group in disrupting microbial adhesion .

Cardioprotective Activity

N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide surpasses Levocarnitine and Mildronate in reducing hypoxic smooth muscle contraction, suggesting enhanced tissue oxygenation .

Metal Complex Activity

Cycloplatinated derivatives of N-(4-methoxyphenyl)-α-benzoylbenzylidenamine show distinct catalytic and biological activities compared to isostructural cyclopalladated compounds. For example:

| Property | Cycloplatinated Complex | Cyclopalladated Complex |

|---|---|---|

| Stability in solution | Higher | Moderate |

| Catalytic activity | Enhanced in C–C coupling | Lower |

| Bioactivity (e.g., IC₅₀) | Not specified | Not specified |

Platinum complexes generally exhibit stronger metal-ligand interactions, enhancing their applicability in catalysis and targeted therapies .

Pharmacokinetic and Toxicity Profiles

- N-(4-Methoxyphenyl)pentanamide : Lower cytotoxicity than albendazole, with favorable drug-likeness scores (e.g., Lipinski’s Rule compliance) .

- Fluoxetine derivatives : Modifications like N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide reduce side effects while improving antiviral activity against enteroviruses .

Crystallographic and Conformational Analysis

N-(4-Methoxyphenyl)piperazin-1-ium salts with benzoate anions exhibit dihedral angles between aryl rings that influence hydrogen-bonded networks:

| Compound | Dihedral Angle (Aryl Rings) | Hydrogen Bonding Network |

|---|---|---|

| I | 68.4° | Infinite chains via N–H···O, O–H···O |

| II | 65.9° | Similar to I, weaker delocalization |

| III | 62.3° | Additional O–H···O interactions |

Smaller angles (e.g., 62.3° in III) correlate with stronger interlayer interactions, affecting solubility and crystallinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Methoxyphenyl)cyclohexanimine?

- Methodology : The compound can be synthesized via condensation of cyclohexanone with 4-methoxyaniline under acidic (e.g., acetic acid) or basic conditions. A typical protocol involves refluxing equimolar amounts of the reactants in ethanol with catalytic HCl, followed by purification via recrystallization (analogous to methods for N-(4-chlorophenyl)cyclohexanimine) . For higher yields, continuous flow reactors may optimize reaction parameters (temperature, solvent polarity) .

- Key Considerations : Monitor imine formation via TLC or FTIR (C=N stretch ~1640 cm⁻¹). Impurities from unreacted aniline can be removed via acid-base extraction.

Q. What spectroscopic techniques are critical for confirming the structure of N-(4-Methoxyphenyl)cyclohexanimine?

- Characterization Workflow :

- 1H/13C NMR : Identify methoxy protons (δ ~3.7 ppm), aromatic protons (δ 6.8–7.2 ppm), and cyclohexane protons (δ 1.2–2.5 ppm). Carbon signals for C=N appear at ~160 ppm .

- X-ray Crystallography : Use SHELXL for refinement to resolve stereochemistry and confirm the imine bond geometry .

- Mass Spectrometry : ESI-MS can verify the molecular ion peak (e.g., [M+H]+ at m/z 231.2).

Q. What are the key functional groups influencing reactivity in N-(4-Methoxyphenyl)cyclohexanimine?

- Reactivity Profile :

- Imine (C=N) : Susceptible to hydrolysis under acidic conditions, forming cyclohexanone and 4-methoxyaniline. Reacts with nucleophiles (e.g., Grignard reagents) to form amines .

- Methoxy Group : Enhances electron density on the aryl ring, directing electrophilic substitution to the para position. May participate in hydrogen bonding with biological targets .

Q. What biological targets or mechanisms are associated with N-(4-Methoxyphenyl)cyclohexanimine?

- Preliminary Insights : Structural analogs (e.g., N-(4-methoxyphenyl)acetamide) show enzyme inhibition (e.g., cyclooxygenase-2) and anticancer activity via apoptosis induction . The imine group may form reversible covalent bonds with cysteine residues in proteins .

Advanced Research Questions

Q. How can computational methods elucidate the interaction of N-(4-Methoxyphenyl)cyclohexanimine with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., HDACs or kinases). The methoxy group’s electron-donating effects may enhance affinity for hydrophobic pockets .

- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., GROMACS). Focus on imine-mediated hydrogen bonds and π-π stacking with aromatic residues .

Q. How do substituents (e.g., methoxy vs. chloro) impact the biological activity of cyclohexanimine derivatives?

- Comparative Analysis :

- Electronic Effects : Methoxy groups increase electron density, potentially enhancing binding to electrophilic enzyme active sites vs. chloro groups’ electron-withdrawing effects .

- Bioavailability : Methoxy improves solubility (logP reduction by ~0.5 units) but may reduce metabolic stability due to demethylation pathways .

Q. What strategies resolve contradictions in reactivity data across structural analogs?

- Case Study : Conflicting reports on hydrolysis rates of N-arylcyclohexanimines may arise from solvent polarity (e.g., acetonitrile vs. aqueous buffers). Validate via controlled kinetic studies using HPLC to quantify degradation products .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining purity?

- Process Chemistry :

- Flow Reactors : Enable precise temperature control (60–80°C) and reduce side reactions (e.g., imine oligomerization) .

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate imine formation. Monitor via in-line FTIR for real-time feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.